molecular formula C5H8O2 B162845 (R)-gamma-Valerolactone CAS No. 58917-25-2

(R)-gamma-Valerolactone

カタログ番号: B162845
CAS番号: 58917-25-2
分子量: 100.12 g/mol
InChIキー: GAEKPEKOJKCEMS-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-gamma-valerolactone is a gamma-valerolactone. It is an enantiomer of a (S)-gamma-valerolactone.

生物活性

(R)-gamma-Valerolactone (GVL) is a chiral organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is a colorless liquid with the molecular formula C5_5H8_8O2_2. It is derived from gamma-valerolactone and can be synthesized from biomass sources, making it an attractive candidate for sustainable applications. Its unique properties include non-toxicity, high water solubility, and thermal stability, which contribute to its utility in both chemical and biological contexts .

The primary biological activity of this compound is attributed to its conversion into gamma-hydroxyvaleric acid (GHV), which mimics some effects of gamma-hydroxybutyric acid (GHB), a known psychoactive compound. However, GHV exhibits approximately half the potency of GHB at the GHB receptor . This conversion occurs through metabolic processes involving liver and plasma lactonase enzymes, which hydrolyze the lactone ring to release GHV .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly the GABAergic pathways. Studies have demonstrated that GHV interacts with GABA-A and GABA-B receptors in various brain regions, leading to significant alterations in motor activity and neurochemical responses .

  • Motor Activity Assessment : In animal studies, acute administration of this compound resulted in enhanced motor performance, although this effect diminished with repeated exposure. This suggests a potential for tolerance development similar to that observed with GHB .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound possesses low acute toxicity towards aquatic organisms, making it a promising candidate for "green" solvent applications. It has been shown to be readily biodegradable, further supporting its environmental safety profile .

Therapeutic Potential

Due to its psychoactive properties, this compound is being explored as a prodrug for therapeutic applications in anxiety disorders and sleep regulation. Its ability to modulate neurotransmitter systems could make it a viable alternative to more potent substances like GHB, potentially reducing regulatory concerns associated with controlled substances .

Role in Biomass Conversion

In addition to its pharmacological potential, this compound has been investigated for its role in biomass conversion processes. It acts as an efficient solvent and catalyst in the transformation of lignocellulosic biomass into fermentable sugars, which are essential for biofuel production. The compound's ability to solubilize cellulose while maintaining low toxicity enhances its application in biorefineries .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to gamma-hydroxybutyric acid:

Property This compound Gamma-Hydroxybutyric Acid
Potency at GHB Receptor LowerHigher
Neurotransmitter Modulation YesYes
Toxicity LowModerate
Biodegradability HighModerate
Therapeutic Applications Potential for anxiety/sleepEstablished for narcolepsy

科学的研究の応用

Biofuels

Renewable Energy Source
(R)-gamma-Valerolactone is increasingly recognized as a promising renewable fuel candidate due to its high energy density and compatibility with existing fuel infrastructure. It can be derived from cellulosic biomass, making it a sustainable alternative to fossil fuels. Research indicates that GVL can facilitate the conversion of biomass into fermentable sugars, which are critical for biofuel production .

Thermocatalytic Hydrolysis
GVL plays a crucial role in thermocatalytic hydrolysis processes, where it promotes the breakdown of lignocellulosic materials into soluble carbohydrates. This process allows for the efficient extraction of sugars that can subsequently be fermented into biofuels like ethanol .

Pharmaceuticals

Prodrug Potential
this compound acts as a prodrug to gamma-hydroxyvaleric acid (GHV), which has psychoactive properties similar to gamma-hydroxybutyric acid (GHB) but with reduced potency and regulatory restrictions. This characteristic makes GVL an attractive candidate for therapeutic applications, particularly in modulating neurotransmitter systems .

Anti-inflammatory Properties
Studies have shown that derivatives of GVL, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), exhibit anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecules in monocytes. This suggests potential applications in treating inflammatory diseases .

Solvent Applications

Green Solvent
GVL is recognized for its excellent solvent properties and low toxicity, making it suitable for various industrial applications. It has been proposed as a replacement for traditional organic solvents in polymer manufacturing, pharmaceuticals, and agrochemicals due to its biodegradability and environmental friendliness .

Membrane Fabrication
Recent studies indicate that GVL can be used as a co-solvent in the fabrication of polysulfone membranes, offering an eco-friendly alternative to conventional solvents that pose health risks .

Chemical Synthesis

Chiral Platform Chemical
this compound serves as a chiral building block in organic synthesis. Its ability to undergo asymmetric transformations makes it valuable in producing other chiral compounds . For instance, research has demonstrated efficient catalytic methods for converting levulinic acid to GVL using various catalysts, showcasing its utility in synthetic chemistry .

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings
BiofuelsRenewable energy source from biomassHigh energy density; facilitates biomass conversion to sugars .
PharmaceuticalsProdrug potential for GHVModulates neurotransmitter systems; less potent than GHB .
Solvent ApplicationsGreen solvent for industrial useLow toxicity; biodegradable; suitable for polymers and pharmaceuticals .
Chemical SynthesisChiral building block for organic synthesisEffective conversion methods demonstrated using various catalysts .

Case Study: Thermocatalytic Hydrolysis Using GVL

A study evaluated the efficiency of GVL in thermocatalytic hydrolysis processes involving corn stover and wood. The results indicated high yields of fermentable sugars, emphasizing GVL's role in sustainable biofuel production.

特性

IUPAC Name

(5R)-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEKPEKOJKCEMS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58917-25-2
Record name (R)-gamma -Valerolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
sodium ampicillin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
[Compound]
Name
carbon oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
byproduct [ 4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper-chromium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-gamma-Valerolactone
Reactant of Route 2
(R)-gamma-Valerolactone
Reactant of Route 3
(R)-gamma-Valerolactone
Reactant of Route 4
Reactant of Route 4
(R)-gamma-Valerolactone
Reactant of Route 5
(R)-gamma-Valerolactone
Reactant of Route 6
(R)-gamma-Valerolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。